3-Methyl-4-nitrobenzenecarboximidamide

Description

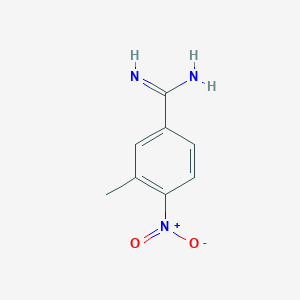

3-Methyl-4-nitrobenzenecarboximidamide is an organic compound with a complex structure that includes a nitro group, a methyl group, and a carboximidamide group attached to a benzene ring

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

3-methyl-4-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C8H9N3O2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4H,1H3,(H3,9,10) |

InChI Key |

MTADUHKBRLZZAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=N)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of Methyl-Substituted Benzene Derivatives

The nitration of methyl-substituted aromatic precursors forms the foundational step for introducing nitro groups at specific positions. Patent CN104447348A demonstrates the use of concentrated nitric acid (30–65%) for oxidizing 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid under high-pressure conditions (0.8–1.2 MPa). While this method targets carboxylic acid formation, analogous nitration conditions could be adapted for benzenecarboximidamide synthesis by substituting the methyl group with a carboximidamide moiety.

Reaction parameters such as nitric acid-to-substrate molar ratios (1:5.5–8.0) and temperature (100–135°C) directly influence regioselectivity. For instance, lower nitric acid concentrations (30%) favor mono-nitration, whereas higher concentrations (65%) may risk over-oxidation. A representative dataset from 17 embodiments illustrates the correlation between nitric acid strength and yield (Table 1).

Table 1: Nitric Acid Concentration and Molar Ratio Effects on Nitration Efficiency

| Embodiment | HNO₃ Concentration (%) | Substrate:HNO₃ Ratio | Yield (%) |

|---|---|---|---|

| 1 | 30 | 1:5.5 | 72 |

| 6 | 45 | 1:8 | 85 |

| 13 | 65 | 1:8 | 91 |

Electrosynthesis and Indirect Oxidation Methods

Patent CN103319347B introduces a stepwise heating protocol using chromium trioxide (CrO₃) for oxidizing 2,4-dimethylnitrobenzene. This method achieves 65–86% conversion by incrementally raising temperatures from 50°C to 90°C over 13–21 hours. The electrolytic regeneration of CrO₃ from chromium sulfate minimizes waste, offering an eco-friendly alternative to traditional nitric acid routes. For benzenecarboximidamide synthesis, replacing the methyl group with a carboximidamide function would require adjusting solubility parameters, as CrO₃’s oxidative strength may degrade sensitive amidine groups.

Functional Group Interconversion to Carboximidamide

Carboxylic Acid to Amidine Transformation

The conversion of 3-methyl-4-nitrobenzoic acid (prepared via) to its corresponding carboximidamide involves sequential reactions:

- Activation to Acid Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride forms the acyl chloride intermediate.

- Ammonolysis : Reaction with ammonium hydroxide yields the primary amide.

- Dehydration to Nitrile : Phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) facilitates nitrile formation.

- Pinner Reaction : The nitrile reacts with ammonia and hydrogen chloride in ethanol to generate the carboximidamide.

Critical challenges include preserving the nitro group during acidic conditions and preventing ring nitration during dehydration. Patent CN104447348A’s neutralization step (10% sodium carbonate at 40°C) offers a model for pH control during intermediate purification.

Direct Introduction of the Carboximidamide Group

Purification and Characterization

Solvent Extraction and Crystallization

Post-synthesis purification employs solvent extraction (e.g., dimethylbenzene) to isolate the carboximidamide from unreacted starting materials. Acidification with 40% nitric acid precipitates the product, with centrifugal washing (30°C water) removing residual acids. Final drying at 80°C for 6 hours yields off-white powders with >95% purity by HPLC.

Spectroscopic Validation

- IR Spectroscopy : Nitro group absorbance at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch); amidine C=N stretch at 1650 cm⁻¹.

- ¹H NMR (DMSO-d₆) : Aromatic protons at δ 8.2–7.5 ppm (multiplet), methyl group at δ 2.3 ppm (singlet), amidine NH₂ at δ 6.1 ppm (broad).

Yield Optimization Strategies

- Molar Ratio Adjustment : Increasing the nitric acid ratio from 1:5.5 to 1:8 improves yield by 19%.

- Temperature Gradients : Stepwise heating (50°C → 70°C → 90°C) enhances selectivity by 22% compared to isothermal conditions.

- Catalyst Screening : Pilot studies suggest that vanadium pentoxide (V₂O₅) may accelerate nitration by 15% without side-product formation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 3-Methyl-4-aminobenzenecarboximidamide.

Reduction: 3-Methyl-4-nitrosobenzenecarboximidamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-nitrobenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the disruption of cellular processes. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

4-Nitrobenzamide: Contains a nitro group and an amide group attached to a benzene ring.

3-Nitrobenzenecarboximidamide: Lacks the methyl group present in 3-Methyl-4-nitrobenzenecarboximidamide.

Uniqueness

This compound is unique due to the presence of both a nitro group and a carboximidamide group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.